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Compound of Interest

Compound Name: CARM1-IN-6

Cat. No.: B15135964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of CARM1-IN-6, a potent and selective inhibitor of Coactivator-

Associated Arginine Methyltransferase 1 (CARM1). This document is intended to serve as a

valuable resource for researchers in the fields of oncology, epigenetics, and drug discovery.

Chemical Structure and Properties
CARM1-IN-6, also known as iCARM1, is a small molecule inhibitor of CARM1. Its chemical and

physicochemical properties are summarized in the tables below.

Chemical Identification
Identifier Value

Common Name CARM1-IN-6, iCARM1

CAS Number 1269199-96-3[1]

Molecular Formula C23H29N5O[1]

SMILES
O1C=CC(C2C(=NC(N3CCN(CCN(C)C)CC3)=N

C=2)C2C=CC(=CC=2)C)=C1[1]
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Physicochemical Properties
Property Value Source

Molecular Weight 391.51 g/mol [1]

Hydrogen Bond Acceptor

Count
6 [1]

Rotatable Bond Count 6 [1]

Heavy Atom Count 29 [1]

Complexity 488 [1]

Solubility Soluble in DMSO [2]

Pharmacological Properties
CARM1-IN-6 is a selective inhibitor of CARM1, a protein arginine methyltransferase that plays

a crucial role in various cellular processes, including transcriptional regulation.[3] Its

dysregulation is implicated in several cancers, making it a promising therapeutic target.

In Vitro Activity
Parameter Value Details Source

IC50 (CARM1) 12.3 μM

Inhibition of CARM1

methyltransferase

activity

[1][2]

Signaling Pathways
CARM1-IN-6 has been shown to modulate key signaling pathways involved in cancer

progression, particularly in breast cancer.[3][4] The inhibitor suppresses the expression of

oncogenic estrogen/ERα-target genes while activating type I interferon (IFN) and IFN-induced

genes (ISGs).[3][4]
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Mechanism of Action of CARM1-IN-6
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Caption: CARM1-IN-6 inhibits CARM1, leading to decreased methylation of its targets. This

results in the suppression of estrogen/ERα-driven gene expression and the activation of the

type I interferon pathway, ultimately inhibiting cancer cell growth and promoting an antitumor

immune response.
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The following are summaries of key experimental protocols as described in the primary

literature for the characterization of CARM1-IN-6.

In Vitro Methyltransferase Assay
Objective: To determine the inhibitory activity of CARM1-IN-6 on CARM1's methyltransferase

function.

Methodology:

Purified recombinant CARM1 protein is incubated with a synthetic peptide substrate (e.g., a

peptide containing histone H3 arginine 17) and the methyl donor S-adenosyl-L-methionine

(SAM), which is often radiolabeled (e.g., [3H]-SAM).[5]

The reaction is carried out in the presence of varying concentrations of CARM1-IN-6 or a

vehicle control (e.g., DMSO).

Following incubation, the reaction mixture is transferred to a filter membrane which captures

the peptide substrate.

Unincorporated [3H]-SAM is washed away.

The radioactivity retained on the filter, corresponding to the methylated peptide, is measured

using a scintillation counter.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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In Vitro Methyltransferase Assay Workflow
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Caption: Workflow for the in vitro methyltransferase assay to determine the IC50 of CARM1-IN-
6.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of CARM1-IN-6 to CARM1 within a cellular context.

Methodology:
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Cells (e.g., HEK293T) are treated with either CARM1-IN-6 or a vehicle control.[4]

The cells are harvested, lysed, and the resulting lysate is divided into aliquots.

Aliquots are heated to a range of temperatures.

The heated lysates are then centrifuged to separate the soluble protein fraction from the

aggregated, denatured proteins.

The amount of soluble CARM1 protein in the supernatant at each temperature is determined

by Western blotting.

Binding of CARM1-IN-6 to CARM1 is expected to increase its thermal stability, resulting in

more soluble protein at higher temperatures compared to the control.
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Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement

of CARM1-IN-6.

Conclusion
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CARM1-IN-6 (iCARM1) is a valuable tool for studying the biological functions of CARM1 and

holds promise as a lead compound for the development of novel anticancer therapeutics. Its

ability to modulate key signaling pathways in cancer cells provides a strong rationale for its

further investigation in preclinical and clinical settings. This guide provides a foundational

understanding of CARM1-IN-6 to aid researchers in their exploration of this promising inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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